1-[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine
Description
1-[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine is a piperidine-derived compound featuring a 4-nitrobenzenesulfonyl group at the 1-position of the piperidine ring and an ethan-1-amine substituent at the 2-position. Its synthesis likely follows protocols similar to those for analogous sulfonamide derivatives, such as coupling 4-nitrobenzenesulfonyl chloride with a piperidinyl precursor under basic conditions .
Properties
IUPAC Name |
1-[1-(4-nitrophenyl)sulfonylpiperidin-2-yl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-10(14)13-4-2-3-9-15(13)21(19,20)12-7-5-11(6-8-12)16(17)18/h5-8,10,13H,2-4,9,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLLJYVDYSZIRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and 4-nitrobenzenesulfonyl chloride.
Reaction Conditions: The piperidine is reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 1-(4-nitrobenzenesulfonyl)piperidine.
Amination: The intermediate is then subjected to amination using ethan-1-amine under controlled conditions to yield the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and piperidine derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or alcohols. Major products formed from these reactions include reduced amines, substituted piperidines, and sulfonic acids.
Scientific Research Applications
1-[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is employed in studies investigating the biological activity of piperidine derivatives.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological receptors or enzymes. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-[1-(4-nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine are compared below with six related compounds, focusing on substituents, synthesis, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Observations:
Positional Isomerism (Nitro Group): The target compound’s para-nitro group on the benzenesulfonyl moiety maximizes resonance stabilization compared to the ortho-nitro isomer in .
Halogen vs. Nitro Substituents :
- Halogenated derivatives like F-MBA and Cl-MBA prioritize halogen-π interactions in crystal packing, whereas the nitro group in the target compound enhances polarity and may improve solubility in polar aprotic solvents.
Synthesis Yields and Conditions :
- Compounds synthesized via General Procedure C (e.g., , % yield) use lithium-halogen exchange in THF at -78°C, suggesting the target compound’s synthesis may require similar cryogenic conditions for stability.
Electron-Withdrawing Groups :
Biological Activity
1-[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine, also known by its CAS number 1585929-99-2, is a compound that has garnered attention in pharmacological research due to its potential biological activities. The compound features a piperidine core, which is frequently associated with various therapeutic effects, including antibacterial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
The molecular formula for this compound is , and it has a molecular weight of approximately 313.37 g/mol. The presence of the nitrobenzenesulfonyl group is significant as it enhances the compound's interaction with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antibacterial Activity
Research indicates that compounds with similar structures exhibit moderate to strong antibacterial effects against various strains. For instance, studies have shown that piperidine derivatives can inhibit the growth of pathogens such as Salmonella typhi and Bacillus subtilis . The specific activity of this compound against these bacteria remains to be fully elucidated but aligns with the known profiles of related compounds.
Enzyme Inhibition
Enzyme inhibition studies have highlighted the potential of this compound as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating conditions like Alzheimer's disease. Compounds bearing the piperidine nucleus have demonstrated significant AChE inhibitory activity, suggesting that this compound may follow suit .
Research Findings and Case Studies
Several studies have synthesized and evaluated piperidine derivatives, including those similar to this compound. For example:
| Compound | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | AChE Inhibition | 0.63 ± 0.001 | |
| Compound B | Antibacterial (S. typhi) | Moderate | |
| Compound C | Anticancer | Significant inhibition observed |
These findings underline the importance of further exploring the biological activities of this compound through in vitro and in vivo studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
